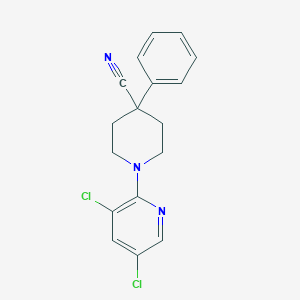![molecular formula C21H23N5O2 B12249568 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole](/img/structure/B12249568.png)
3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinyl group, a pyrrolidine ring, and an indazole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, including the formation of the pyridazinyl group, the pyrrolidine ring, and the indazole moiety. The synthetic route may involve the following steps:
Formation of the Pyridazinyl Group: This step involves the reaction of cyclopropylamine with a suitable precursor to form the pyridazinyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Indazole Moiety: The indazole moiety is synthesized through a condensation reaction involving a hydrazine derivative and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the pyridazinyl group, the pyrrolidine ring, and the indazole moiety through suitable coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and pathways, particularly those involving its molecular targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, which can undergo similar types of chemical reactions.
Uniqueness
3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C21H23N5O2/c1-25-18-5-3-2-4-16(18)20(24-25)21(27)26-11-10-14(12-26)13-28-19-9-8-17(22-23-19)15-6-7-15/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
InChI Key |
ZMSJZBUTVQWVEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12249499.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12249507.png)
![N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B12249513.png)
![8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline](/img/structure/B12249514.png)
![2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12249517.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B12249520.png)
![N-(2-chlorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12249526.png)
![3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12249540.png)
![9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12249546.png)
![2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B12249552.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B12249557.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B12249566.png)
